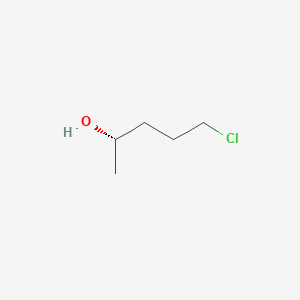
(S)-5-Chloropentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Chloro-2-pentanol is a chiral organic compound with the molecular formula C5H11ClO. It is an alcohol with a chlorine atom attached to the fifth carbon in the pentanol chain. The ® designation indicates that the compound has a specific three-dimensional arrangement, making it one of the enantiomers of 5-chloro-2-pentanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-5-Chloro-2-pentanol can be synthesized through various methods. One common approach involves the chlorination of 2-pentanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, ®-5-Chloro-2-pentanol can be produced on a larger scale using similar chlorination methods. The process involves the continuous feed of 2-pentanol and the chlorinating agent into a reactor, followed by separation and purification steps to obtain the desired enantiomer. Advanced techniques such as chiral chromatography may be employed to ensure the enantiomeric purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Chloro-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-chloro-2-pentanone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 5-chloro-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-pentanol, or with amines to form amine derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or various amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: 5-chloro-2-pentanone.
Reduction: 2-pentanol.
Substitution: 2-pentanol or amine derivatives.
Applications De Recherche Scientifique
®-5-Chloro-2-pentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-5-Chloro-2-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
®-5-Chloro-2-pentanol can be compared with other similar compounds such as:
(S)-5-Chloro-2-pentanol: The enantiomer of ®-5-Chloro-2-pentanol, which has the opposite three-dimensional arrangement.
5-Chloro-2-pentanone: An oxidized form of ®-5-Chloro-2-pentanol.
2-Pentanol: The parent alcohol without the chlorine substitution.
Uniqueness
®-5-Chloro-2-pentanol is unique due to its specific chiral configuration, which can lead to different biological activities and reactivities compared to its enantiomer and other related compounds. Its chirality makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C5H11ClO |
|---|---|
Poids moléculaire |
122.59 g/mol |
Nom IUPAC |
(2S)-5-chloropentan-2-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |
Clé InChI |
FLSMMDCDBMBKCE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CCCCl)O |
SMILES canonique |
CC(CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
acetic acid](/img/structure/B12328311.png)
![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
![tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12328325.png)

![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
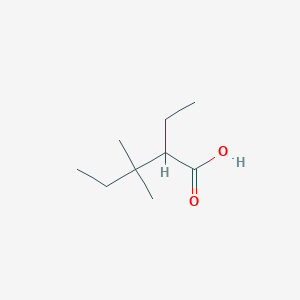
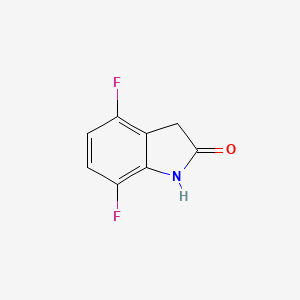
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B12328351.png)
![L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-](/img/structure/B12328356.png)
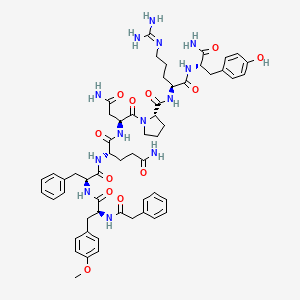
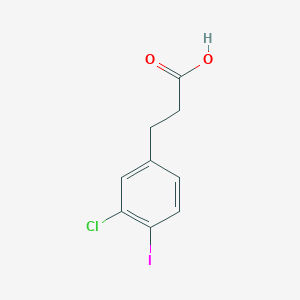
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
